molecular formula C6H10O B12678340 Propenyl ether CAS No. 4696-28-0

Propenyl ether

Cat. No.: B12678340
CAS No.: 4696-28-0
M. Wt: 98.14 g/mol
InChI Key: ZKJNETINGMOHJG-GGWOSOGESA-N
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Description

Propenyl ether, also known as 1-ethoxypropene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of ether characterized by the presence of a propenyl group attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propenyl ether can be synthesized through several methods, including the Williamson ether synthesis and the rearrangement of allyl ethers. In the Williamson ether synthesis, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide to produce the ether.

Another method involves the rearrangement of allyl ethers. This process typically involves the condensation of alcohols with allyl halides, followed by a base or transition metal-catalyzed rearrangement to form propenyl ethers .

Industrial Production Methods

Industrial production of this compound often involves the use of homogeneous Bronsted acids and Lewis acid catalysts. These catalysts facilitate the etherification of alcohols, leading to the formation of propenyl ethers . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propenyl ether undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and other organic compounds.

Scientific Research Applications

Propenyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propenyl ether involves its reactivity with various reagents and catalysts. For example, in cationic photopolymerization, this compound undergoes polymerization initiated by photogenerated acids from onium salts . The process involves the formation of reactive intermediates that propagate the polymerization reaction, leading to the formation of polymer chains.

Comparison with Similar Compounds

Propenyl ether can be compared with other ethers such as:

    Ethyl ether (diethyl ether): A common solvent with lower reactivity compared to this compound.

    Vinyl ether: Similar in structure but with a vinyl group instead of a propenyl group, leading to different reactivity and applications.

    Allyl ether: Precursor to this compound through rearrangement reactions.

This compound is unique due to its ability to undergo cationic photopolymerization and its high reactivity in various chemical processes .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial production.

Properties

CAS No.

4696-28-0

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enoxy]prop-1-ene

InChI

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

ZKJNETINGMOHJG-GGWOSOGESA-N

Isomeric SMILES

C/C=C/O/C=C/C

Canonical SMILES

CC=COC=CC

Origin of Product

United States

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